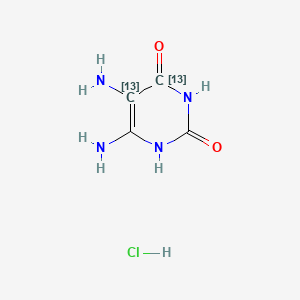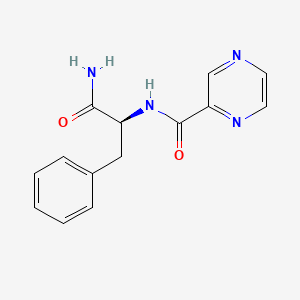
5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt: is a stable isotope-labeled compound used in various biochemical and pharmaceutical research applications. This compound is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt typically involves the incorporation of carbon-13 isotopes into the pyrimidine ring. The process begins with the preparation of labeled precursors, followed by a series of chemical reactions to form the desired compound. Common reagents and conditions include the use of dimethyl carbonate (DMC), DABCO, and palladium on carbon (Pd/C) in ethanol (EtOH) for hydrogenation reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to incorporate the carbon-13 isotopes accurately, making it suitable for use in research and development.
化学反应分析
Types of Reactions: 5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Palladium on carbon (Pd/C) in ethanol (EtOH) is often used for reduction reactions.
Substitution: Reagents like sodium hydride (NaH) in dry dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s utility in research.
科学研究应用
Chemistry: In chemistry, 5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt is used as a reference standard and in isotope labeling studies to trace chemical pathways and reaction mechanisms.
Biology: In biological research, this compound is used to study nucleic acid metabolism and enzyme interactions. Its labeled form allows for precise tracking in metabolic studies.
Medicine: In medicine, it is used in the development of diagnostic tools and therapeutic agents. The stable isotope labeling helps in the accurate detection and quantification of biological molecules.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other chemical products. Its stable isotope labeling is crucial for quality control and research and development purposes .
作用机制
The mechanism of action of 5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt involves its interaction with various molecular targets, including enzymes and nucleic acids. The compound’s labeled form allows researchers to study its binding and interaction with these targets in detail. The pathways involved include nucleic acid synthesis and repair, where the compound can act as a substrate or inhibitor, providing insights into the underlying biochemical processes .
相似化合物的比较
- 2,4-Diamino-6-hydroxypyrimidine
- 2,4-Diamino-5-hydroxypyrimidine
- 2,4-Diamino-6-chloropyrimidine
Comparison: Compared to these similar compounds, 5,6-Diamino-2,4-dihydroxypyrimidine-13C2, Hydrochloride Salt is unique due to its stable isotope labeling, which enhances its utility in research applications. The presence of carbon-13 isotopes allows for precise tracking and quantification in various studies, making it a valuable tool in biochemical and pharmaceutical research .
属性
IUPAC Name |
5,6-diamino-(4,5-13C2)1H-pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2(6)7-4(10)8-3(1)9;/h5H2,(H4,6,7,8,9,10);1H/i1+1,3+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMLWEBEDKTKOQ-CFARNWPNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=[13C]([13C](=O)NC(=O)N1)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![DL-Propranolol-[4-3H] hydrochloride](/img/structure/B584432.png)
![2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B584433.png)

![(3R)-3-[(S)-1-(METHYLAMINO)ETHYL]PYRROLIDINE](/img/new.no-structure.jpg)



![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)
![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)
